molecular formula C5H7BrO4 B13469416 (2R)-2-bromo-4-methoxy-4-oxobutanoic acid

(2R)-2-bromo-4-methoxy-4-oxobutanoic acid

Cat. No.: B13469416
M. Wt: 211.01 g/mol
InChI Key: AZAOWIVCNSVXSE-GSVOUGTGSA-N
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Description

(2R)-2-bromo-4-methoxy-4-oxobutanoic acid is an organic compound with the molecular formula C5H7BrO4. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-bromo-4-methoxy-4-oxobutanoic acid typically involves the bromination of 4-methoxy-4-oxobutanoic acid. One common method is to use bromine in the presence of a catalyst such as phosphorus tribromide (PBr3) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include precise control of temperature, pressure, and reactant concentrations to optimize the bromination reaction.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-bromo-4-methoxy-4-oxobutanoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles like NaOH, NH3, or RSH in polar solvents at room temperature.

    Reduction: NaBH4 or LiAlH4 in dry ether or THF at low temperatures.

    Oxidation: KMnO4 in aqueous or alkaline medium at elevated temperatures.

Major Products

    Substitution: Products like 2-hydroxy-4-methoxy-4-oxobutanoic acid, 2-amino-4-methoxy-4-oxobutanoic acid, or 2-thio-4-methoxy-4-oxobutanoic acid.

    Reduction: 2-bromo-4-methoxybutan-1-ol.

    Oxidation: 2-bromo-4-methoxy-4-oxobutanoic acid.

Scientific Research Applications

(2R)-2-bromo-4-methoxy-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-bromo-4-methoxy-4-oxobutanoic acid involves its interaction with biological molecules. The bromine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The methoxy and carbonyl groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-bromo-4-methoxy-4-oxobutanoic acid: The enantiomer of (2R)-2-bromo-4-methoxy-4-oxobutanoic acid with similar chemical properties but different biological activity.

    2-bromo-4-methoxybutanoic acid: Lacks the carbonyl group, resulting in different reactivity and applications.

    4-methoxy-4-oxobutanoic acid:

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct reactivity and biological activity. Its chiral nature also allows for enantioselective interactions, making it valuable in asymmetric synthesis and chiral resolution studies.

Properties

Molecular Formula

C5H7BrO4

Molecular Weight

211.01 g/mol

IUPAC Name

(2R)-2-bromo-4-methoxy-4-oxobutanoic acid

InChI

InChI=1S/C5H7BrO4/c1-10-4(7)2-3(6)5(8)9/h3H,2H2,1H3,(H,8,9)/t3-/m1/s1

InChI Key

AZAOWIVCNSVXSE-GSVOUGTGSA-N

Isomeric SMILES

COC(=O)C[C@H](C(=O)O)Br

Canonical SMILES

COC(=O)CC(C(=O)O)Br

Origin of Product

United States

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